N,N-Dimethyl-N'-p-tolylsulphamide

Catalog No.
S590968
CAS No.
66840-71-9
M.F
C9H14N2O2S
M. Wt
214.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N,N-Dimethyl-N'-p-tolylsulphamide

CAS Number

66840-71-9

Product Name

N,N-Dimethyl-N'-p-tolylsulphamide

IUPAC Name

1-(dimethylsulfamoylamino)-4-methylbenzene

Molecular Formula

C9H14N2O2S

Molecular Weight

214.29 g/mol

InChI

InChI=1S/C9H14N2O2S/c1-8-4-6-9(7-5-8)10-14(12,13)11(2)3/h4-7,10H,1-3H3

InChI Key

UDCDOJQOXWCCSD-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)NS(=O)(=O)N(C)C

Synonyms

N,N-Dimethyl-N’-p-tolyl-sulfamide; N,N-Dimethyl-N’-p-tolylsulfamide; N,N-Dimethyl-N’-p-tolylsulfamide; DMST; N,N-Dimethyl-N’-(4-methylphenyl)sulfamide;

Canonical SMILES

CC1=CC=C(C=C1)NS(=O)(=O)N(C)C

Identification and Properties:

N,N-Dimethyl-N'-p-tolylsulphamide, also known as DMST, 4-dimethylaminosulfotoluidide, or N,N-dimethyl-N'-(4-methylphenyl)sulfamide, is a member of the class of sulfamides. It has the chemical formula C₉H₁₄N₂O₂S and a molecular weight of 218.31 g/mol. DMST is a white to slightly yellow crystalline solid that is soluble in water and methanol. ()

Occurrence and Metabolism:

DMST is a naturally occurring compound found in various marine organisms, including algae, sponges, and corals. It is also a metabolite of the fungicide tolylfluanid, which is used to control fungal diseases in plants. () ()

Research Applications:

DMST has been investigated for various potential applications in scientific research, including:

  • Marine ecology: Studies have explored the role of DMST in the marine environment, particularly its involvement in the sulfur cycle and its potential role in climate regulation. Some research suggests DMST may contribute to cloud formation, potentially influencing global climate. ()
  • Biomedical research: DMST has been investigated for its potential anti-inflammatory and anti-cancer properties, although further research is needed to determine its efficacy and safety in these contexts. ()

N,N-Dimethyl-N'-p-tolylsulphamide is a chemical compound characterized by the molecular formula C9H14N2O2SC_9H_{14}N_2O_2S and a molecular weight of approximately 214.28 g/mol. It belongs to the class of sulfamides and is specifically a derivative of N,N-dimethylsulfuric diamide with a p-tolyl substituent at the amino nitrogen atom. The compound is typically a colorless to pale yellow liquid with a distinct aromatic odor, and it is noted for its stability under standard conditions but may react with strong oxidizing agents and certain organic compounds .

, primarily involving nucleophilic substitutions and hydrolysis. It has been observed to undergo transformations in environmental settings, particularly as a metabolite of tolylfluanid, which suggests its potential role in agrochemical degradation pathways. The compound can also neutralize acids in exothermic reactions, forming salts and water, and may interact with electrophiles due to the presence of the sulfonamide group .

This compound exhibits notable biological activity, particularly as a marine xenobiotic metabolite. Its interactions with biological systems suggest potential implications in pharmacology and toxicology. Studies have indicated that it may influence biochemical pathways related to detoxification processes in marine organisms. Additionally, its structural features allow for interactions with various biological targets, making it a subject of interest in drug development and environmental monitoring .

The synthesis of N,N-Dimethyl-N'-p-tolylsulphamide can be achieved through several methods:

  • Reaction of N,N-Dimethyl-p-toluidine with Sulfonyl Chlorides: This method involves treating N,N-Dimethyl-p-toluidine with sulfonyl chlorides under controlled conditions to yield the corresponding sulphonamide.
  • Direct Amination: The compound can also be synthesized by direct amination of p-toluenesulfonyl chloride with N,N-dimethylamine.
  • Environmental Transformation: As noted, it can form through the degradation of tolylfluanid, highlighting its relevance in environmental chemistry .

N,N-Dimethyl-N'-p-tolylsulphamide finds applications across various fields:

  • Agrochemicals: It serves as a transformation product in pesticide formulations.
  • Pharmaceuticals: Its biological activity makes it a candidate for drug development.
  • Industrial Chemistry: It is utilized in the synthesis of other chemical compounds and as an intermediate in various chemical processes .

Interaction studies have shown that N,N-Dimethyl-N'-p-tolylsulphamide can engage with enzymes involved in detoxification pathways. Its role as a marine xenobiotic metabolite suggests that it may interact with aquatic organisms’ metabolic systems, potentially affecting their health and ecological balance. Research into its toxicity profile has revealed that it can exhibit adverse effects under certain conditions, necessitating further investigation into its environmental impact .

Several compounds share structural similarities with N,N-Dimethyl-N'-p-tolylsulphamide. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
N,N-Dimethyl-p-toluidineAromatic amineUsed primarily as a polymerization catalyst
N,N-Dimethyl-1,4-phenylenediamineDiamine structureExhibits different reactivity profiles
N,N-Dimethyl-4-methylanilineAromatic amineMore commonly used in dye manufacturing
TolylfluanidPesticideKnown precursor leading to the formation of N,N-Dimethyl-N'-p-tolylsulphamide

N,N-Dimethyl-N'-p-tolylsulphamide is unique due to its specific sulfonamide structure and its role as an environmental transformation product, which distinguishes it from other similar compounds primarily used in industrial applications or as intermediates.

XLogP3

1.2

UNII

IOS7W692N5

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H412 (100%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Pictograms

Irritant

Irritant

Other CAS

66840-71-9

Wikipedia

N,N-dimethyl-N'-p-tolylsulphamide

Use Classification

Environmental transformation -> Pesticide transformation products (metabolite, successor)

Dates

Modify: 2023-08-15

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